molecular formula C10H13NO2 B1342653 Ethyl 2-amino-3-methylbenzoate CAS No. 64818-79-7

Ethyl 2-amino-3-methylbenzoate

Cat. No. B1342653
CAS RN: 64818-79-7
M. Wt: 179.22 g/mol
InChI Key: QSUCKPVSAAMSIM-UHFFFAOYSA-N
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Patent
US09169198B2

Procedure details

The above-described method (Example 1) was repeated to react 2-ethyl 2-amino-3-methylbenzoate (16.29 g, 90.0 mmol) with hydrogen bromide (15.93 g, 94.5 mmol, 48% in water) and hydrogen peroxide (11.25 g, 99.0 mmol, 30% in water) and, following working up similar to Example 1, ethyl 2-amino-5-bromo-3-methylbenzoate (20.7 g, 89.1% of theory, >99 area % LC) was obtained as a brown oil.
Quantity
16.29 g
Type
reactant
Reaction Step One
Quantity
15.93 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[BrH:14].OO>>[NH2:1][C:2]1[C:12]([CH3:13])=[CH:11][C:10]([Br:14])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
16.29 g
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=CC=C1C
Name
Quantity
15.93 g
Type
reactant
Smiles
Br
Name
Quantity
11.25 g
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC)C=C(C=C1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 89.1%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.